1-(3-methoxybenzyl)-2(1H)-quinolinone

Description

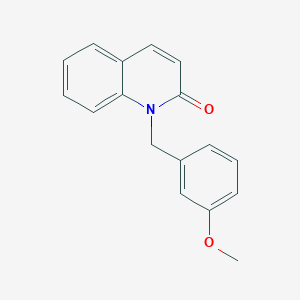

1-(3-Methoxybenzyl)-2(1H)-quinolinone is a quinolinone derivative characterized by a methoxybenzyl substitution at the N1 position of the 2(1H)-quinolinone scaffold. The quinolinone core consists of a bicyclic structure with a ketone group at the 2-position, which is critical for its biological interactions. The 3-methoxybenzyl moiety introduces steric and electronic modifications that influence its pharmacokinetic and pharmacodynamic properties.

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-20-15-7-4-5-13(11-15)12-18-16-8-3-2-6-14(16)9-10-17(18)19/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJYEFMPHBLQAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C(=O)C=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxybenzyl)-2(1H)-quinolinone typically involves the reaction of 3-methoxybenzyl chloride with 2(1H)-quinolinone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxybenzyl)-2(1H)-quinolinone can undergo several types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The quinolinone core can be reduced to form a dihydroquinolinone derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: Formation of 1-(3-methoxybenzyl)-1,2-dihydroquinolinone.

Substitution: Formation of various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-methoxybenzyl)-2(1H)-quinolinone and its derivatives have been investigated for various biological activities, including:

- Antimicrobial Properties : Compounds based on the quinolinone scaffold, including this compound, exhibit promising antibacterial and antifungal activities. For instance, quinolone derivatives have shown effectiveness against Mycobacterium tuberculosis and other pathogens, indicating their potential as antimicrobial agents .

- Anticancer Activity : Research indicates that quinolinone derivatives can inhibit cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications in the quinolinone structure can enhance anticancer properties, making them suitable candidates for drug development .

- GPR55 Receptor Agonism : Some studies have highlighted the potential of this compound derivatives as selective agonists for the GPR55 receptor. This receptor is implicated in various physiological processes and could be targeted for therapeutic interventions in pain management and inflammation .

Synthetic Approaches

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis often begins with readily available quinoline derivatives or their precursors. For example, the introduction of a methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

- Functionalization : The compound can undergo various functionalization reactions to introduce different substituents that may enhance its biological activity. Techniques such as N-arylation using copper catalysts have been successfully employed to synthesize a range of N-aryl-quinolone derivatives .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzyl)-2(1H)-quinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The quinolinone core can interact with nucleic acids or proteins, modulating their function and leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 1-(3-methoxybenzyl)-2(1H)-quinolinone with structurally or functionally related compounds:

Structural Analogues with CNS Activity

- Key Differences: The 3-methoxybenzyl group in the target compound lacks the piperazine moiety present in antidepressant/neuroleptic analogs, suggesting distinct receptor interactions.

Antimicrobial and Antitumor Derivatives

- Key Differences :

- The 3-methoxybenzyl group in the target compound lacks the prenyl or aryl substitutions critical for antimicrobial or antitumor activity in other derivatives.

- Methoxy placement (C3 vs. C5/C7/C8) influences electronic effects and target selectivity.

Antiulcer Agents

- Key Differences :

- Antiulcer activity requires polar substituents (e.g., carboxylic acid), absent in the hydrophobic 3-methoxybenzyl group of the target compound.

Biological Activity

1-(3-Methoxybenzyl)-2(1H)-quinolinone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Quinoline derivatives have been extensively studied for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article provides a comprehensive review of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound consists of a quinoline core substituted with a 3-methoxybenzyl group. This structural modification is significant as it enhances the lipophilicity and potentially the bioavailability of the compound.

Anticancer Activity

Research has demonstrated that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study on meta-substituted 3-arylisoquinolinones revealed substantial cytotoxicity in breast, liver, lung, and colon cancer cell lines . The specific activity of this compound against these cell lines has not been extensively documented but may be inferred from related compounds.

Antiviral Activity

Quinoline derivatives have also shown promise as antiviral agents. A study indicated that certain quinoline compounds could inhibit Hepatitis B Virus (HBV) replication in vitro, demonstrating EC50 values in the low µM range . While specific data on this compound is limited, its structural similarity to effective antiviral agents suggests potential efficacy.

The mechanism by which this compound exerts its biological effects may involve interaction with various biological targets:

- Enzyme Inhibition : Quinoline derivatives are known to inhibit enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism.

- Receptor Modulation : The compound may interact with specific receptors involved in signaling pathways related to cancer progression or viral replication.

Case Studies

Several studies have explored the structure-activity relationships (SAR) of quinoline derivatives:

- MAO Inhibition : A study identified novel inhibitors derived from quinoline structures that showed selectivity for MAO-B over other targets. These compounds exhibited neuroprotective effects in vitro .

- Antiviral Activity : Another research focused on the inhibition of HBV replication by quinoline derivatives, highlighting the importance of specific substitutions for enhanced activity .

Q & A

Q. Structure-Activity Relationship (SAR) :

- Methoxy position : 3-Methoxy substitution (vs. 5-methoxy) enhances sigma receptor affinity by 3-fold .

- Alkyl chain length : A 3-carbon linker between quinolinone and piperazinyl groups optimizes receptor engagement (ED₅₀ = 10 mg/kg vs. 25 mg/kg for 2-carbon analogs) .

- Piperazine substituents : 3-Chlorophenyl groups improve metabolic stability (t₁/₂ = 4.2 h vs. 1.5 h for unsubstituted derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.